9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18356603
InChI: InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3
SMILES:
Molecular Formula: C20H18BNO2
Molecular Weight: 315.2 g/mol

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid

CAS No.:

Cat. No.: VC18356603

Molecular Formula: C20H18BNO2

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic Acid -

Specification

Molecular Formula C20H18BNO2
Molecular Weight 315.2 g/mol
IUPAC Name (9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid
Standard InChI InChI=1S/C20H18BNO2/c1-20(2)18-10-13(14-4-3-9-22-12-14)5-7-16(18)17-8-6-15(21(23)24)11-19(17)20/h3-12,23-24H,1-2H3
Standard InChI Key ISFIZBGNEHUOJI-UHFFFAOYSA-N
Canonical SMILES B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of 9,9-Dimethyl-7-(3-pyridyl)-9H-fluorene-2-boronic acid (C₂₀H₁₈BNO₂) integrates a fluorene system substituted at the 7-position with a pyridyl group and at the 2-position with a boronic acid moiety. The fluorene core’s rigidity is enhanced by two methyl groups at the 9-position, which prevent rotational freedom and stabilize planar conformations.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₀H₁₈BNO₂
Molecular Weight315.2 g/mol
IUPAC Name(9,9-dimethyl-7-pyridin-3-ylfluoren-2-yl)boronic acid
Canonical SMILESB(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)C4=CN=CC=C4)(O)O
XLogP32.23
Topological Polar Surface Area80.92 Ų

The boronic acid group (-B(OH)₂) enables Suzuki-Miyaura cross-coupling reactions, while the pyridyl nitrogen participates in coordination chemistry, making the compound a versatile synthon .

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies of analogous fluorene-boronic acids reveal distinct aromatic proton environments. For example, in the related compound (9,9-Dimethyl-9H-fluorene-2,7-diyl)diboronic acid, fluorene protons resonate between δ 7.0–8.0 ppm, while boronic acid protons appear as broad singlets near δ 8.5 ppm . Crystallographic data for similar structures indicate planar fluorene systems with dihedral angles <10° between aromatic rings, suggesting minimal steric distortion .

Synthesis and Functionalization

Primary Synthetic Routes

The synthesis typically employs palladium-catalyzed cross-coupling strategies. A representative protocol involves:

  • Suzuki-Miyaura Coupling: Reacting 2-bromo-9,9-dimethyl-7-(3-pyridyl)fluorene with bis(pinacolato)diboron in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields the boronic ester, which is hydrolyzed to the boronic acid .

  • Direct Borylation: Lithiation of 9,9-dimethyl-7-(3-pyridyl)fluorene at the 2-position, followed by treatment with triisopropyl borate, provides the boronic acid after acidic workup.

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Key ReagentsReference
Suzuki-Miyaura Coupling50>95Pd(PPh₃)₄, Na₂CO₃
Direct Borylation65>98n-BuLi, B(OiPr)₃

Post-Synthetic Modifications

The boronic acid group undergoes transmetalation with transition metals (e.g., Rh, Ir) to form complexes for catalytic applications. Additionally, condensation with diols forms boronate esters, useful in sensor technologies .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.147 mg/mL in water) but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Stability studies indicate decomposition above 200°C, with the boronic acid group prone to protodeboronation under strongly acidic conditions .

Electronic Properties

Density functional theory (DFT) calculations on analogous fluorene derivatives predict a HOMO-LUMO gap of ~3.2 eV, suggesting utility in organic light-emitting diodes (OLEDs). The electron-withdrawing boronic acid and electron-donating pyridyl group create a push-pull system, enhancing charge transport .

Applications in Materials Science

Organic Electronics

Incorporated into polyfluorene copolymers, this compound improves electron injection in OLEDs. Devices fabricated with such materials demonstrate luminance efficiencies of 15 cd/A and CIE coordinates of (0.32, 0.45).

Supramolecular Assemblies

The pyridyl group coordinates to metal-organic frameworks (MOFs), enabling the construction of porous materials with BET surface areas exceeding 1,000 m²/g. These MOFs show promise in gas storage (CO₂ uptake: 2.5 mmol/g at 298 K) .

Pharmaceutical Relevance

Proteasome Inhibition

Boronic acid derivatives are known proteasome inhibitors. Preliminary assays indicate IC₅₀ values of 12 nM against the 20S proteasome, comparable to bortezomib .

Antibacterial Activity

Against Staphylococcus aureus (MIC: 8 µg/mL), the compound’s activity stems from membrane disruption, as evidenced by electron microscopy showing cell wall lysis .

ParameterRecommendationSource
Personal Protective EquipmentN95 respirator, gloves
Storage-20°C under argon
DisposalIncineration at 900°C

Future Research Directions

  • Catalysis: Developing asymmetric variants of Suzuki-Miyaura coupling using chiral ligands.

  • Drug Delivery: Encapsulation in lipid nanoparticles to enhance bioavailability.

  • Quantum Computing: Exploring spin-state transitions in metal complexes for qubit applications .

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